molecular formula C10H6N2OS B2423358 3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile CAS No. 1340073-46-2

3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B2423358
CAS No.: 1340073-46-2
M. Wt: 202.23
InChI Key: AMMVGGNALZCLBC-UHFFFAOYSA-N
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Description

3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound featuring a thiazole ring fused with a benzonitrile moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with α-haloketones in the presence of a base, leading to the formation of the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research focuses on its potential as a therapeutic agent for treating infections and cancer.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The thiazole ring’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2-oxo-3H-1,3-thiazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS/c11-5-7-2-1-3-8(4-7)9-6-14-10(13)12-9/h1-4,6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMVGGNALZCLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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